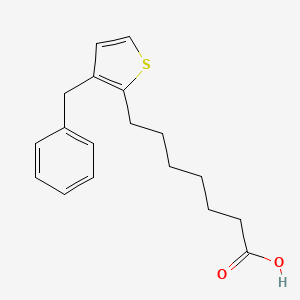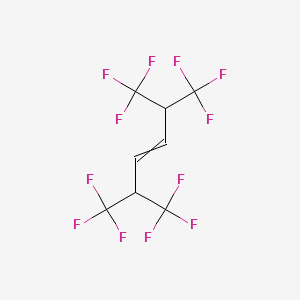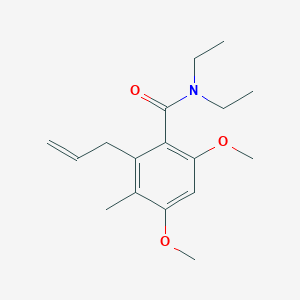
Phenol, 4-(6-pentyl-2-quinolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(6-pentyl-2-quinolinyl)- is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a phenol group attached to a quinoline ring, which is further substituted with a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(6-pentyl-2-quinolinyl)- typically involves the nucleophilic aromatic substitution reaction. This reaction is carried out by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of Phenol, 4-(6-pentyl-2-quinolinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to maximize efficiency and minimize waste. The final product is purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(6-pentyl-2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in the formation of quinones, while reduction of the quinoline ring yields dihydroquinoline derivatives.
Applications De Recherche Scientifique
Phenol, 4-(6-pentyl-2-quinolinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Phenol, 4-(6-pentyl-2-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Phenol, 4-(6-pentyl-2-quinolinyl)- is unique compared to other quinoline derivatives due to its specific substitution pattern and the presence of a phenol group. Similar compounds include:
Quinoline: A simpler structure without the phenol group.
2-Chloroquinoline: Lacks the pentyl chain and phenol group.
Phenylhydrazine derivatives: Differ in the substitution pattern on the quinoline ring.
These compounds share some common properties but differ in their specific chemical and biological activities, highlighting the uniqueness of Phenol, 4-(6-pentyl-2-quinolinyl)- .
Propriétés
Numéro CAS |
869885-36-9 |
|---|---|
Formule moléculaire |
C20H21NO |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
4-(6-pentylquinolin-2-yl)phenol |
InChI |
InChI=1S/C20H21NO/c1-2-3-4-5-15-6-12-20-17(14-15)9-13-19(21-20)16-7-10-18(22)11-8-16/h6-14,22H,2-5H2,1H3 |
Clé InChI |
HWXXHVUQSAILOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid](/img/structure/B12538139.png)
![2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one](/img/structure/B12538147.png)




![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)


![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)

![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)
